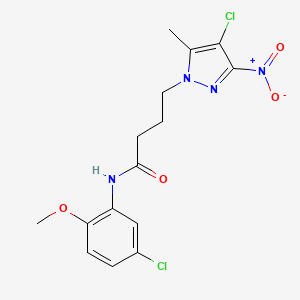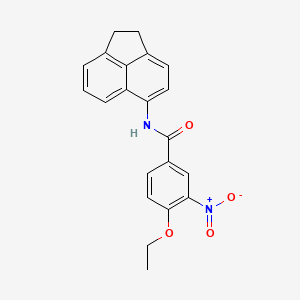![molecular formula C24H17FN2O4S B4901291 2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4901291.png)
2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of phenoxy acetamide derivatives. This compound has garnered significant interest due to its potential biological activities, particularly as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating infections caused by urease-producing bacteria .
Méthodes De Préparation
The synthesis of 2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide involves multiple steps. One common synthetic route includes the following steps :
Formation of Phenoxy Acetic Acid: The starting material, phenoxy acetic acid, is synthesized through the hydrolysis of a suitable ester.
Coupling with Thiazolidine Derivative: The phenoxy acetic acid is then coupled with a thiazolidine derivative in the presence of a coupling agent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and a base like lutidine in dry dichloromethane (DCM).
Final Product Formation: The resulting intermediate is further reacted with 4-fluoroaniline under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially yielding alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide has several scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new urease inhibitors.
Biology: It is studied for its potential antimicrobial properties, especially against urease-producing bacteria such as Helicobacter pylori.
Medicine: The compound’s ability to inhibit urease makes it a candidate for the treatment of infections and conditions associated with urease activity, including peptic ulcers and kidney stones.
Industry: Its derivatives are explored for use in agricultural applications to control urease activity in soil, thereby improving the efficiency of urea-based fertilizers.
Mécanisme D'action
The mechanism of action of 2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide involves the inhibition of urease enzyme activity . The compound binds to the active site of urease, preventing the enzyme from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the nitrogen cycle in bacteria, leading to their reduced virulence and survival.
Comparaison Avec Des Composés Similaires
2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide can be compared with other phenoxy acetamide derivatives and thiazolidine-based compounds :
Phenoxy Acetamide Derivatives: Compounds such as (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide exhibit similar biological activities but differ in their specific substituents and resulting properties.
Thiazolidine-Based Compounds: Thiazolidinedione derivatives, such as those used in antidiabetic medications, share the thiazolidine ring structure but have different substituents and therapeutic targets.
The uniqueness of this compound lies in its specific combination of phenoxy acetamide and thiazolidine moieties, which contribute to its potent urease inhibitory activity and potential therapeutic applications.
Propriétés
IUPAC Name |
2-[4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4S/c25-17-8-10-18(11-9-17)26-22(28)15-31-20-12-6-16(7-13-20)14-21-23(29)27(24(30)32-21)19-4-2-1-3-5-19/h1-14H,15H2,(H,26,28)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNKJTQFXWQSMX-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-chlorobenzoic acid (non-preferred name)](/img/structure/B4901215.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4901229.png)



![6-{[3-(Methoxycarbonyl)-4-phenylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4901255.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4901256.png)
![8-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B4901264.png)
![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B4901278.png)
![2,2'-[(2-phenylpropyl)imino]diethanol](/img/structure/B4901284.png)
![3-(ethylthio)-6-(4-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4901286.png)
![1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole](/img/structure/B4901310.png)
![(5E)-5-[[3-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4901313.png)
![6-ethyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B4901321.png)
